N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
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Overview
Description
N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a butyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the borylation of a pyridine derivative using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions yield boronic acids .
Scientific Research Applications
N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism by which N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive and can form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the compound acts as a boron source to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the butyl group. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds, making it valuable in specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-6-7-10-18-14(20)13-9-8-12(11-19-13)17-21-15(2,3)16(4,5)22-17/h8-9,11H,6-7,10H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQJXLKCBYWQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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